3,7-dibromo-1H-pyrazolo[3,4-c]pyridine
Description
Contextualization of Pyrazolopyridine Scaffolds in Heterocyclic Chemistry
Pyrazolopyridine scaffolds are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole (B372694) and a pyridine (B92270) ring. researchgate.net This fusion can occur in several isomeric forms, leading to a diverse family of core structures with a wide range of chemical and biological properties. mdpi.com In medicinal chemistry, heterocyclic compounds are of immense importance, with a significant percentage of all biologically active molecules containing at least one heterocyclic ring. nih.govijnrd.org
Pyrazolopyridines, in particular, are considered "privileged structures," meaning they are capable of binding to multiple biological targets with high affinity. This versatility has led to their investigation in a vast array of therapeutic areas, including as anticancer, antimicrobial, anti-inflammatory, and central nervous system agents. researchgate.netjst.go.jp The arrangement of nitrogen atoms in the pyrazolopyridine core allows for a variety of hydrogen bonding patterns and other non-covalent interactions, which are crucial for molecular recognition at the active sites of proteins. nih.gov The development of synthetic methodologies to access diverse pyrazolopyridine derivatives is an active area of research, enabling the exploration of their structure-activity relationships. mdpi.comnih.gov
Unique Structural Features and Significance of the Pyrazolo[3,4-c]pyridine Isomer
The pyrazolo[3,4-c]pyridine isomer is one of several possible arrangements of the fused pyrazole and pyridine rings. A key structural feature of this particular isomer is its resemblance to purine, a fundamental component of nucleic acids (adenine and guanine). This structural mimicry makes the pyrazolo[3,4-c]pyridine scaffold a compelling candidate for the design of molecules that can interact with purine-binding proteins, such as kinases, which play a critical role in cellular signaling pathways. nih.gov
The unique arrangement of nitrogen atoms in the pyrazolo[3,4-c]pyridine core imparts specific electronic and steric properties that differentiate it from other isomers like pyrazolo[3,4-b]pyridine or pyrazolo[4,3-c]pyridine. These differences can influence the molecule's reactivity, solubility, and, most importantly, its biological activity. The ability to selectively functionalize different positions on the pyrazolo[3,4-c]pyridine ring system allows for the fine-tuning of its properties, a key aspect of modern drug discovery. rsc.org
Rationale for Academic Research Focus on 3,7-Dibromo-1H-pyrazolo[3,4-c]pyridine
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from the broader context of medicinal chemistry and fragment-based drug discovery (FBDD). nih.govfrontiersin.orgmdpi.comrsc.org
The introduction of two bromine atoms onto the pyrazolo[3,4-c]pyridine scaffold serves several strategic purposes. Halogens, particularly bromine and iodine, are known to participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. acs.org
More significantly, the two bromine atoms act as versatile synthetic handles. They can be readily replaced or modified through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic and modular construction of a library of more complex molecules. The this compound can thus be considered a key intermediate or building block for the synthesis of a diverse range of compounds for biological screening.
The presence of two reactive sites allows for the exploration of the chemical space around the pyrazolo[3,4-c]pyridine core in a directional and controlled manner. This is a fundamental principle of FBDD, where small, simple fragments are elaborated to create more potent and selective drug candidates. nih.govfrontiersin.orgmdpi.comrsc.org The differential reactivity of the bromine atoms at the 3- and 7-positions could potentially allow for selective functionalization, further enhancing its utility as a scaffold.
| Property | Value |
| Molecular Formula | C6H5N3 |
| Molecular Weight | 119.12 g/mol |
| LogP | 0.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
Note: These properties are for the unsubstituted 1H-pyrazolo[3,4-c]pyridine and would be significantly altered by the addition of two bromine atoms.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dibromo-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-5-3-1-2-9-6(8)4(3)10-11-5/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXRQEUTYWIICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NNC(=C21)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,7 Dibromo 1h Pyrazolo 3,4 C Pyridine and Its Scaffolds
Strategies for the Construction of the Pyrazolo[3,4-c]pyridine Core
The formation of the fused pyrazolo[3,4-c]pyridine ring system is a foundational step in the synthesis of its derivatives. ontosight.ai General strategies can be broadly categorized into building one ring onto the other pre-existing ring or functionalizing an already-formed bicyclic scaffold. mdpi.com
A primary strategy for constructing the pyrazolo[3,4-c]pyridine core involves the annulation, or ring-forming reaction, from a suitably functionalized pyridine (B92270) precursor. cdnsciencepub.com This approach builds the pyrazole (B372694) ring onto the existing pyridine framework. For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which are precursors to further functionalized derivatives, has been achieved starting from substituted pyridines. rsc.orgworktribe.com A specific pathway involves a diazotization reaction of a 3-aminopyridine (B143674) derivative followed by an intramolecular cyclization. worktribe.com
Another common strategy in the broader pyrazolopyridine family is the annulation of a pyridine ring onto a pre-existing pyrazole. mdpi.com This often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.commdpi.com For example, the condensation of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl₄) has been used to construct the pyrazolo[3,4-b]pyridine core. mdpi.com While this example pertains to a different isomer, the underlying principle of using a substituted aminopyrazole as a building block for the pyridine ring annulation is a widely applicable strategy in this class of compounds. mdpi.comnih.gov
| Starting Material(s) | Key Reaction | Resulting Core |
| 3-Aminopyridine derivative | Diazotization, Intramolecular cyclization | Pyrazolo[3,4-c]pyridine worktribe.com |
| 5-Aminopyrazole, α,β-Unsaturated Ketone | Condensation, Cyclization | Pyrazolo[3,4-b]pyridine mdpi.com |
| 2-Chloro-3-nitropyridines | SNAr, Modified Japp–Klingemann reaction | Pyrazolo[4,3-b]pyridine researchgate.netnih.gov |
This table presents examples of annulation strategies for constructing various pyrazolopyridine isomers.
Once the core 1H-pyrazolo[3,4-c]pyridine scaffold is synthesized, its further elaboration can be achieved through selective functionalization at various positions. rsc.orgresearchgate.net This "vectorial functionalization" allows for the introduction of substituents at specific sites, including the C-3 and C-7 positions relevant to the target compound. rsc.orgresearchgate.net
Key strategies for functionalizing the scaffold include:
N-1 and N-2 positions: These sites can be accessed through protection-group chemistry and N-alkylation reactions. rsc.orgresearchgate.net
C-3 position: Functionalization at this position can be achieved through tandem C-H borylation followed by a Suzuki–Miyaura cross-coupling reaction. rsc.orgresearchgate.net This two-step sequence first installs a boronic ester at the C-3 position, which can then be coupled with various aryl or heteroaryl halides. researchgate.net
C-5 position: This position can be functionalized via palladium-catalyzed Buchwald–Hartwig amination reactions on a 5-halo-substituted scaffold. rsc.orgresearchgate.net
C-7 position: The C-7 position can be selectively metalated using a mixed magnesium-lithium TMP (2,2,6,6-tetramethylpiperidide) base, such as TMPMgCl·LiCl. rsc.orgresearchgate.net The resulting organomagnesium intermediate can then react with a range of electrophiles. researchgate.net For instance, trapping this intermediate with iodine would introduce an iodine atom at the C-7 position, which could be a precursor to a bromine atom or participate in further cross-coupling reactions. researchgate.net
The construction of the pyrazole portion of the pyrazolo[3,4-c]pyridine system can be envisioned through adaptations of classical named reactions for heterocycle synthesis. The Huisgen 1,4-dipolar cycloaddition is a powerful method for synthesizing five-membered rings. nih.gov In a relevant adaptation, pyridine itself can react with a suitable dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form a Huisgen 1,4-dipole. nih.gov This zwitterionic intermediate can then undergo a [4+2] cycloaddition reaction with another molecule. nih.gov While not a direct route to the pyrazolo[3,4-c]pyridine core, the principles of intramolecular cycloadditions or modifications of this reaction could be adapted. For instance, an intramolecular Ullmann-type reaction, which involves a copper-catalyzed N-arylation, has been successfully used to cyclize arylhydrazones into the indazole ring system, a close structural relative of the pyrazole ring in the target molecule. researchgate.net
Direct Synthesis and Regioselective Bromination of the Pyrazolo[3,4-c]pyridine System
The introduction of two bromine atoms onto the pyrazolo[3,4-c]pyridine core requires carefully controlled bromination procedures to achieve the desired 3,7-disubstitution pattern. This involves selecting appropriate brominating agents and optimizing reaction conditions to control the regioselectivity and extent of halogenation.
The direct bromination of aromatic and heteroaromatic systems is commonly achieved using electrophilic brominating agents. organic-chemistry.org For a scaffold like pyrazolo[3,4-c]pyridine, several reagents could be employed:
N-Bromosuccinimide (NBS): NBS is a widely used reagent for the regioselective bromination of aromatic compounds. organic-chemistry.org It is often used for the bromination of activated ring systems. In a study on the closely related pyrazolo[3,4-c]pyrazole (B14755706) system, NBS was successfully used to introduce both one and two bromine atoms onto the heterocyclic core. researchgate.net
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another effective source of electrophilic bromine. It has been used for the efficient, ultrasound-assisted bromination of indazoles specifically at the C3 position, highlighting its potential for selective bromination of the pyrazole portion of the target scaffold. nih.gov
Oxone and Ammonium (B1175870) Bromide: A combination of Oxone as an oxidant and ammonium bromide as the bromine source provides a mild and efficient method for the selective bromination of activated aromatic compounds in solvents like methanol (B129727) or water. organic-chemistry.org
Achieving selective dibromination requires careful optimization of reaction parameters to avoid the formation of monobrominated or over-brominated side products. Based on studies of analogous heterocyclic systems, key variables to consider include the stoichiometry of the brominating agent, solvent, temperature, and reaction time. researchgate.net
For example, in the bromination of a 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazole using NBS, the ratio of monobrominated to dibrominated product was highly dependent on the amount of NBS used. researchgate.net
| Entry | Equivalents of NBS | Solvent | Conditions | Product Ratio (Mono:Di) |
| 1 | 1.1 | Dichloromethane | Room Temp, 18h | Mixture |
| 2 | 1.5 | Dichloromethane | Room Temp, 18h | 69% (Mono only) |
| 3 | 2.5 | Dichloromethane | Room Temp, 18h | 1:1 |
| 4 | 2.5 | Dichloromethane | Microwave, 100°C, 30min | 1:2 |
| 5 | 3.0 | Dichloromethane | Microwave, 100°C, 30min | 1:3 |
This table, adapted from a study on a pyrazolo[3,4-c]pyrazole system, illustrates how reaction conditions can be optimized to favor the formation of a dibrominated product. researchgate.net
As shown in the table, simply using a slight excess of the halogenating agent resulted in a mixture of products. researchgate.net Increasing the equivalents of NBS led to a higher proportion of the dibrominated compound, particularly when combined with microwave irradiation to accelerate the reaction. researchgate.net This demonstrates that a systematic approach to adjusting stoichiometry and energy input is crucial for optimizing the synthesis of dibromo-substituted pyrazolopyridines.
Catalytic Approaches and Green Chemistry Considerations in Synthesis
The synthesis of pyrazolopyridine scaffolds has evolved significantly, moving away from classical condensation reactions towards more efficient and selective catalytic methods. These modern approaches not only provide better yields and regioselectivity but also align with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous materials.
Catalytic Strategies
Transition-metal catalysis is central to the modern synthesis and functionalization of the 1H-pyrazolo[3,4-c]pyridine core. Palladium- and iridium-catalyzed reactions are particularly prominent, enabling the precise introduction of substituents onto the heterocyclic framework.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental for functionalizing halo-substituted pyrazolopyridines. worktribe.comrsc.org Methodologies like the Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi cross-coupling allow for the formation of carbon-carbon and carbon-nitrogen bonds at various positions on the ring system. worktribe.comresearchgate.net These reactions are crucial for building molecular complexity from simpler, halogenated precursors.
C-H Borylation and Functionalization: A more recent and atom-economical strategy involves the direct functionalization of carbon-hydrogen bonds. nih.gov Iridium-catalyzed C-H borylation can install a boronate ester onto the pyrazolopyridine scaffold, which can then participate in subsequent Suzuki-Miyaura cross-coupling reactions. worktribe.comresearchgate.netrsc.org This tandem approach avoids the need to pre-install a halogen, streamlining the synthetic sequence. worktribe.com Selective metalation using reagents like TMPMgCl·LiCl followed by reaction with electrophiles is another powerful technique for C-H functionalization at specific sites, such as the C-7 position. worktribe.comrsc.orgresearchgate.net
Novel Catalytic Systems: Research into novel catalysts aims to improve efficiency and sustainability. For the related pyrazolo[3,4-b]pyridine systems, a nano-magnetic metal-organic framework (MOF) based on Fe₃O₄ has been successfully used. nih.gov This heterogeneous catalyst facilitates the reaction under solvent-free conditions and can be easily recovered and reused, showcasing a significant green advantage. nih.gov
Green Chemistry Considerations
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolopyridine derivatives, addressing environmental impact and process efficiency.
Alternative Reaction Media: A key focus of green synthesis is the replacement of volatile and often toxic organic solvents. Several pyrazolopyridine syntheses have been successfully conducted in water, a benign and abundant solvent. mdpi.com Deep eutectic solvents (DES), such as choline (B1196258) chloride-based mixtures, are also emerging as effective and environmentally friendly reaction media for multicomponent reactions that produce pyrazolopyridine derivatives. researchgate.net
Solvent-Free Conditions: The most ideal green chemistry scenario involves eliminating the solvent altogether. The use of highly efficient catalysts, such as the aforementioned nano-magnetic MOFs, has enabled the synthesis of pyrazolopyridines under solvent-free conditions at elevated temperatures, simplifying workup and minimizing waste. nih.gov
Atom Economy: Catalytic C-H functionalization represents a significant improvement in atom economy over classical methods that require pre-functionalization (e.g., halogenation) and stoichiometric reagents. By activating a C-H bond directly, these methods reduce the number of synthetic steps and the amount of waste generated.
Scale-Up Considerations in Synthetic Protocols
Translating a laboratory-scale synthesis of a complex heterocycle like 3,7-dibromo-1H-pyrazolo[3,4-c]pyridine to an industrial scale presents a distinct set of challenges that go beyond simple multiplication of reagent quantities. Key considerations include process safety, economic viability, and regulatory compliance.
Reaction Conditions: Long reaction times, such as the 20-28 hours reported for some pyrazolopyridine syntheses, are often economically unfeasible for large-scale production and would require significant process optimization to shorten. rsc.orgjocpr.com Similarly, cryogenic temperatures or high-pressure conditions add complexity and cost to industrial reactors. The use of safer, more manageable reagents is also critical; for instance, highly reactive organometallic reagents like n-butyl lithium, sometimes used in lab-scale metalations, would likely be replaced with safer alternatives like TMP-metal bases for large-scale operations. researchgate.net
Solvent and Reagent Management: The choice of solvent is critical on a large scale. Solvents that are preferred in the lab for their solvating power, like dimethylacetamide (DMAc), may be disfavored in production due to toxicity, high boiling points (making removal difficult), and environmental concerns. rsc.org The shift towards greener solvents or solvent-free processes is therefore highly advantageous for scale-up.
Purification and Isolation: The primary method for purification in many reported syntheses is flash column chromatography. rsc.org This technique is generally not viable for producing large quantities of material. Industrial-scale purification relies on more robust methods like crystallization, distillation, or extraction. Therefore, synthetic routes must be designed to yield a crude product that is amenable to these scalable purification techniques. The final isolation of the product must also be considered, ensuring it is stable, easily handled, and meets the required purity specifications.
Chemical Reactivity and Derivatization Strategies of 3,7 Dibromo 1h Pyrazolo 3,4 C Pyridine
Substitution Reactions at Bromine Centers (C-3 and C-7)
The carbon-bromine bonds at positions C-3 and C-7 are primary sites for introducing molecular diversity. These positions are amenable to both nucleophilic substitution and, more commonly, metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a potential pathway for functionalizing the 3,7-dibromo-1H-pyrazolo[3,4-c]pyridine core. In general, SNAr reactions on aromatic rings require the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. wikipedia.org For pyridine (B92270) and its fused derivatives, the ring nitrogen atom inherently provides this activation, particularly at the positions ortho and para to it (C-2, C-4, C-6). wikipedia.org
In the context of the pyrazolo[3,4-c]pyridine system, the C-7 position is analogous to the C-4 position of pyridine, making it susceptible to nucleophilic attack. The C-3 position's reactivity is influenced by both the pyrazole (B372694) and pyridine rings. While specific experimental data on SNAr reactions for this compound is not extensively documented, the general principles of reactivity for halopyridines suggest that strong nucleophiles could displace the bromine atoms, especially under forcing conditions. sci-hub.se The relative reactivity of C-3 versus C-7 would depend on the specific nucleophile and reaction conditions employed.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Metal-catalyzed cross-coupling reactions are powerful and widely used tools for the selective functionalization of halogenated heterocycles. nih.gov For this compound, these reactions provide a reliable and versatile route to introduce a wide array of substituents at the C-3 and C-7 positions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is a highly effective method for forming C-C bonds. nih.gov Research on related pyrazolo[3,4-c]pyridine scaffolds has demonstrated that selective functionalization is achievable. For instance, a tandem C-H borylation at C-3 followed by a Suzuki-Miyaura cross-coupling has been used to introduce aryl groups at this position. rsc.orgresearchgate.net This indicates that the C-3 bromine atom in the target compound would be a reactive handle for Suzuki-Miyaura coupling. Similarly, the C-7 position can also participate in these reactions. The general reactivity for aryl halides in Suzuki couplings is I > Br > Cl, making the dibromo compound a suitable substrate.
Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by nickel or palladium complexes. orgsyn.org This reaction is known for its high functional group tolerance and effectiveness in constructing C-C bonds. orgsyn.org The selective functionalization of the C-7 position of the pyrazolo[3,4-c]pyridine core has been specifically demonstrated using a strategy involving metalation with TMPMgCl·LiCl followed by transmetalation to an organozinc species and subsequent Negishi cross-coupling. rsc.orgresearchgate.net This highlights a pathway for the selective derivatization of the C-7 bromine, potentially leaving the C-3 bromine intact for subsequent transformations.
Table 1: Representative Metal-Catalyzed Cross-Coupling Strategies for the Pyrazolo[3,4-c]pyridine Scaffold Note: This table is based on strategies developed for related pyrazolo[3,4-c]pyridine systems and is illustrative of the potential reactivity of the 3,7-dibromo isomer.
| Position | Reaction Type | Reagents & Conditions | Result |
| C-3 | Suzuki-Miyaura | 1. [Ir(COD)OMe]₂, dtbpy, B₂pin₂, MTBE, 100 °C, MW 2. Arylboronic acid, Pd catalyst, base | C-3 Arylation |
| C-7 | Negishi | 1. TMPMgCl·LiCl 2. ZnCl₂ 3. Aryl halide, Pd catalyst | C-7 Arylation |
Functionalization at Nitrogen Atoms (N-1 and N-2)
The pyrazole moiety of the scaffold contains two nitrogen atoms, N-1 and N-2, which can be functionalized through various reactions. The regioselectivity of these reactions is a key consideration and can often be controlled by the choice of reagents and reaction conditions.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation introduce alkyl and acyl groups, respectively, onto the nitrogen atoms of the pyrazole ring. The regioselectivity of these reactions on pyrazole and related indazole systems is influenced by both steric and electronic factors, as well as the nature of the base and solvent used. beilstein-journals.org For the pyrazolo[3,4-c]pyridine core, selective functionalization of either N-1 or N-2 has been achieved by carefully tailoring reaction conditions. rsc.org
In general, N-acylation tends to favor the N-1 position under thermodynamic control, as the N-2 acyl derivative can rearrange to the more stable N-1 isomer. beilstein-journals.org N-alkylation can be directed to either nitrogen. For the closely related indazole system, the use of sodium hydride in THF has been shown to be a promising system for achieving high N-1 selectivity with a variety of alkylating agents. beilstein-journals.org The electronic effects of the bromine atoms at C-3 and C-7 would likely influence the nucleophilicity of the adjacent nitrogen atoms and thus the N-1/N-2 selectivity.
Selective Protection and Deprotection Strategies at Nitrogen Centers
To achieve selective functionalization at other positions of the molecule, it is often necessary to protect one or both of the pyrazole nitrogens. The choice of protecting group is critical as it can direct the regioselectivity of subsequent reactions.
Research on the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has established protocols for the selective protection of either N-1 or N-2. rsc.org For example, mesylation (Ms) was found to selectively protect the N-1 position. rsc.org Conversely, other protecting groups like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be installed, and their presence can influence the reactivity of other positions on the ring system. For instance, the presence of an N-2 SEM group was found to direct metalation to the C-3 position instead of the C-7 position. rsc.org This demonstrates the crucial role of nitrogen protection strategies in controlling the outcome of derivatization reactions on this heterocyclic system. The subsequent removal of these protecting groups under specific conditions allows for further manipulation of the nitrogen centers.
Table 2: Examples of Selective N-Protection of the Pyrazolo[3,4-c]pyridine Ring Note: These examples are from studies on 5-halo-1H-pyrazolo[3,4-c]pyridines.
| Target N | Protecting Group | Reagents & Conditions | Result |
| N-1 | Mesyl (Ms) | MsCl, Base | Selective N-1 protection |
| N-2 | SEM | SEMCl, Base | Selective N-2 protection |
Electrophilic and Nucleophilic Reactions at Other Ring Positions (e.g., C-5)
The pyridine ring of the this compound scaffold also presents opportunities for functionalization, although its reactivity is generally lower towards classical electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the ring nitrogen.
Electrophilic aromatic substitution on the parent 1H-pyrazolo[3,4-b]pyridine has been shown to occur preferentially at the C-3 position of the pyrazole ring. cdnsciencepub.com If the C-3 position is blocked, substitution may occur at other positions, such as C-5. cdnsciencepub.com For the 3,7-dibromo isomer, the C-3 position is already substituted. The pyridine ring is generally deactivated towards electrophiles, but reactions at the C-5 position could potentially be achieved under forcing conditions. The electronic effects of the two bromine atoms and the fused pyrazole ring would further influence the site of any potential electrophilic attack.
Recent studies have shown that direct C-H amination of arenes can be achieved using aromatic N-heterocyclic radicals, which tend to react at the more electron-rich sites in a manner similar to classical electrophilic aromatic substitutions. acs.org This methodology could potentially be applied to functionalize positions like C-5.
Furthermore, metal-catalyzed reactions provide a modern alternative for functionalizing positions that are unreactive towards classical methods. For example, the C-5 position of a 5-bromo-1H-pyrazolo[3,4-c]pyridine has been successfully functionalized through a palladium-catalyzed Buchwald-Hartwig amination, demonstrating a powerful method for forming C-N bonds at this position. rsc.orgresearchgate.net
Tandem and Cascade Reaction Sequences for Complex Derivatization
Tandem and cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs at the conditions of the first, offer an efficient pathway to complex molecular architectures from relatively simple starting materials. These strategies are of significant interest in medicinal chemistry and materials science for the construction of diverse compound libraries.
In the context of the pyrazolopyridine scaffold, cascade reactions are a known method for the construction of the core ring system itself. For instance, the synthesis of various pyrazolo[3,4-b]pyridine frameworks has been achieved through cascade 6-endo-dig cyclization reactions. nih.gov These processes often start from simpler precursors like 5-aminopyrazoles and alkynyl aldehydes, demonstrating the utility of cascade sequences in building the foundational heterocyclic structure. nih.gov Similarly, one-pot multicomponent reactions, which can be considered a type of tandem process, are frequently employed for the synthesis of highly functionalized pyrazolo[3,4-b]pyridines. nih.govmdpi.com
However, a detailed review of the scientific literature does not yield specific examples of tandem or cascade reaction sequences that utilize This compound as the starting substrate for further complex derivatization. The existing research primarily focuses on the synthesis of the pyrazolopyridine ring system through such sequences, rather than its subsequent functionalization via cascade reactions starting from a di-halogenated precursor.
While the two bromine atoms on the this compound scaffold are, in principle, amenable to sequential or one-pot multi-step functionalization using techniques like tandem cross-coupling reactions, specific documented examples of such transformations for this particular isomer are not available in the reviewed literature. Research on related di-halogenated heterocyclic systems, such as 4,7-dibromo nih.govnih.govresearchgate.netselenadiazolo[3,4-c]pyridine, has explored sequential Suzuki cross-coupling reactions, indicating that such strategies can be viable for related scaffolds. researchgate.net Nevertheless, direct analogous studies on this compound have not been reported.
Therefore, while the potential for developing tandem and cascade derivatization strategies for this compound exists, this remains an underexplored area of its chemistry. Future research may focus on leveraging the differential reactivity of the C3 and C7 bromine atoms to achieve complex, one-pot derivatization sequences.
Advanced Research Applications and Design Principles
The 3,7-Dibromo-1H-pyrazolo[3,4-c]pyridine Scaffold in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. Once a binding fragment is identified, it is chemically elaborated to increase its potency and selectivity. rsc.orgrsc.org Heterocyclic compounds are particularly valuable as starting fragments due to their ability to form diverse intermolecular interactions with proteins. rsc.orgrsc.orgresearchgate.net
The 1H-pyrazolo[3,4-c]pyridine core, particularly in its halogenated forms, is an excellent candidate for FBDD. The true value of a novel heterocyclic fragment lies in its potential for systematic elaboration toward a target protein. rsc.orgrsc.org The this compound scaffold is well-suited for this approach due to its "vectorial functionalisation" capability. The bromine atoms at the C-3 and C-7 positions act as distinct and chemically addressable points, or "vectors," for molecular growth. This allows researchers to systematically build upon the core structure, exploring different regions of a protein's binding pocket to enhance affinity and develop structure-activity relationships (SAR).
This strategic elaboration, moving from an initial fragment "hit" to a more potent "lead" compound, is a cornerstone of the FBDD process. rsc.orgresearchgate.net The defined and orthogonal reactivity of the C-3 and C-7 positions allows chemists to emulate a hit-to-lead pathway efficiently, demonstrating the utility of scaffolds like this compound in modern drug discovery. rsc.orgresearchgate.net
Rational Design of Derivatives for Specific Molecular Interactions
Rational drug design relies on a deep understanding of a biological target's structure and the specific molecular interactions required for binding. The this compound scaffold provides an ideal platform for this approach because its two bromine atoms can be selectively replaced with different functional groups using a variety of well-established chemical reactions. This allows for the precise tailoring of derivatives to achieve desired interactions, such as hydrogen bonding, hydrophobic interactions, or ionic bonding, with a target protein.
Research has demonstrated that different positions on the parent 1H-pyrazolo[3,4-c]pyridine core can be functionalized independently. rsc.orgresearchgate.net The C-3 and C-7 positions, where the bromine atoms reside in the title compound, are accessible through distinct synthetic routes. For instance, the C-3 position can be modified through tandem borylation and Suzuki-Miyaura cross-coupling reactions, while the C-7 position can be selectively metalated using reagents like TMPMgCl·LiCl, followed by quenching with an electrophile or engaging in a Negishi cross-coupling. rsc.orgresearchgate.net
This differential reactivity is crucial for rational design. A medicinal chemist can use one position (e.g., C-7) to introduce a group that anchors the molecule in a specific sub-pocket of an enzyme's active site, while using the other position (e.g., C-3) to add a different moiety that extends toward the solvent-exposed region to improve properties like solubility or cell permeability. The pyrazolopyridine scaffold itself is a known building block for potent kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs). scirp.orgnih.gov The ability to precisely decorate the 3,7-dibromo core allows for the optimization of these inhibitors for enhanced potency and selectivity against specific cancer-related kinases.
| Position on Scaffold | Applicable Reaction Type | Purpose in Rational Design |
|---|---|---|
| C-3 | Tandem Borylation / Suzuki-Miyaura Coupling | Introduction of aryl or heteroaryl groups to probe hydrophobic pockets. |
| C-7 | Selective Metalation / Negishi Coupling | Introduction of diverse substituents (alkyl, aryl) to optimize binding or physicochemical properties. |
| C-5 | Buchwald-Hartwig Amination | Installation of amine-containing groups to form key hydrogen bonds. |
| N-1 / N-2 | Alkylation / Protection-Deprotection | Modulation of solubility, metabolic stability, and hydrogen bonding capacity. |
Development of Chemical Probes and Ligands for Biological Systems
Chemical probes are small molecules designed to bind to a specific protein or biological target, allowing researchers to study its function in living systems. These tools often incorporate a reporter tag (like a fluorescent dye), an affinity tag (like biotin for pull-down experiments), or a reactive group for covalent labeling. The this compound scaffold is a suitable starting point for creating such probes.
The same chemical reactivity that makes this compound useful in drug design also enables its conversion into chemical probes. The bromine atoms at C-3 and C-7 can be functionalized with linkers that are then connected to various tags. For example, a Suzuki or Sonogashira coupling reaction could be used to attach a long-chain alkyne, which can then be "clicked" onto a fluorescent azide or a biotin-azide using copper-catalyzed azide-alkyne cycloaddition (CuAAC). This modular approach allows for the creation of a diverse library of probes for different applications from a single, versatile scaffold.
Given that various pyrazolopyridine isomers are known to function as potent inhibitors of protein kinases, a probe derived from the this compound core could be used to visualize the localization of a target kinase within a cell, quantify its activity, or identify its binding partners.
Potential in Organic Electronics and Photonic Devices
While the primary research focus for pyrazolopyridine scaffolds has been in medicinal chemistry, their electronic properties suggest potential applications in materials science. Nitrogen-containing heterocyclic compounds often exhibit interesting photophysical behaviors, such as fluorescence, and can possess semiconductor properties. researchgate.net For instance, related fused heterocyclic systems like pyrazolo[1,5-a]pyridine-fused pyrimidines have been investigated as potential organic semiconductors and as fluorophores for biological imaging. researchgate.net
For this compound, the extended π-conjugated system of the fused rings is a prerequisite for electronic activity. The introduction of heavy atoms like bromine can influence the photophysical properties through the "heavy-atom effect," which can promote intersystem crossing and potentially lead to phosphorescence. Furthermore, the reactive C-Br bonds could be used to polymerize the scaffold or attach it to other electronically active materials, creating novel polymers or dyes for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Studies on the UV-vis absorption spectra of some pyrazolo[3,4-b]pyridine derivatives have been conducted, providing initial insights into their electronic transitions. acs.org However, dedicated research into the specific electronic and photonic properties of this compound is still an emerging area, representing a frontier for future investigation.
Mechanistic Investigations and Structure Activity Relationship Sar Elucidation
Elucidation of Molecular Interaction Mechanisms with Biological Targets
The biological effects of pyrazolopyridine derivatives are often attributed to their ability to interact with specific biological targets, most notably protein kinases. The core heterocyclic structure serves as a scaffold that can be decorated with various substituents to modulate binding affinity and selectivity.
Derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of several protein kinases, including Glycogen Synthase Kinase 3 (GSK-3), Cdc2-like kinase 1 (CLK1), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). researchgate.netnih.gov These kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in diseases such as cancer and neurodegenerative disorders. mdpi.com
The inhibitory action of these compounds typically occurs through competitive binding at the ATP-binding site of the kinase. The pyrazolopyridine core mimics the purine ring of ATP, establishing key hydrogen bond interactions with the hinge region of the kinase domain. For instance, studies on pyrido[3,4-g]quinazoline derivatives, which share structural similarities, revealed that introduction of aminoalkylamino groups resulted in selective inhibition of CLK1 and/or DYRK1A in the low nanomolar range. researchgate.net While direct enzymatic data for 3,7-dibromo-1H-pyrazolo[3,4-c]pyridine is not extensively documented, the shared scaffold suggests a similar ATP-competitive mechanism of action against these or other kinases. The bromine atoms at the 3 and 7 positions would significantly influence the electronic and steric properties of the molecule, potentially enhancing binding affinity or conferring selectivity for specific kinase targets.
The structural analogy of the pyrazolopyridine nucleus to adenine enables these compounds to function as effective antagonists in purine-binding pockets beyond kinases. This includes receptors and enzymes that utilize purines as substrates or cofactors. Our group has previously explored pyrazolo[3,4-c]pyridines with potent antiproliferative activity, noting that substitutions at positions 3, 5, and/or 7 are of interest. nih.gov
X-ray crystallography studies of CDK2 in complex with 1H-pyrazolo[3,4-b]pyridine inhibitors have confirmed that these molecules occupy the ATP purine binding site. nih.govnih.gov Important hydrogen bonding interactions are typically formed between the pyrazole (B372694) and pyridine (B92270) nitrogen atoms and the backbone of the kinase hinge region, such as with the leucine 83 residue in CDK2. nih.govnih.gov This mode of binding competitively blocks the access of ATP, thereby inhibiting the phosphotransferase activity of the kinase. The dibromo substitution pattern on the 1H-pyrazolo[3,4-c]pyridine core is expected to engage in halogen bonding or other non-covalent interactions within the active site, further stabilizing the inhibitor-enzyme complex.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The biological activity of pyrazolopyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies provide crucial insights into the molecular features required for potent and selective biological activity.
For the broader class of 1H-pyrazolo[3,4-b]pyridines, the substituent at the N1 position of the pyrazole ring plays a significant role in modulating biological activity. researchgate.net Analysis of a large number of these compounds shows that while a substantial portion remains unsubstituted at N1 (N1-H), alkyl and phenyl groups are also common, influencing the compound's pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov The N1-H moiety can act as a hydrogen bond donor, which can be critical for target engagement.
Substituents on the pyridine ring are also key determinants of activity. In a study on isothiazolo[4,3-b]pyridines, a related scaffold, moving an aryl group from the 5 or 6-position to the 7-position resulted in a complete loss of affinity for cyclin G-associated kinase (GAK), highlighting the critical role of substituent placement. mdpi.com This underscores the importance of the 7-position in defining the pharmacological profile. For this compound, the bromine at the 7-position is expected to significantly impact its target interaction profile compared to derivatives substituted at other positions.
The presence, number, and position of halogen atoms can dramatically alter the biological activity of a molecule. Halogens, particularly bromine, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can enhance binding affinity and selectivity for a biological target. The 3,7-dibromo substitution pattern provides two potential sites for such interactions.
Furthermore, halogenation affects the lipophilicity and electronic distribution of the pyrazolopyridine core. The electron-withdrawing nature of the bromine atoms can influence the pKa of the heterocyclic nitrogens, affecting their ability to form hydrogen bonds. The specific 3,7-dibromo pattern creates a unique electronic and steric profile that dictates its molecular recognition by biological targets.
Cell-Based Mechanistic Analyses Pertaining to Cellular Processes (e.g., Cell Cycle Perturbations)
The kinase inhibitory activity of pyrazolopyridine derivatives often translates into distinct cellular phenotypes. Notably, inhibitors of cyclin-dependent kinases (CDKs) from the 1H-pyrazolo[3,4-b]pyridine class have been shown to induce cell cycle arrest and/or apoptosis. nih.gov For example, certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been found to arrest the cell cycle by inhibiting CDK2 and/or CDK9. nih.gov
Similarly, other pyrazolo[3,4-b]pyridine derivatives were found to cause a dose-dependent increase in the population of cells in the G2/M phase of the cell cycle. researchgate.net Given the likely mechanism of action of this compound as a kinase inhibitor, it is plausible that it would exert similar effects on cellular processes. Cell-based assays monitoring cell cycle progression, apoptosis induction (e.g., PARP cleavage, caspase activation), and the phosphorylation status of key cellular proteins would be essential to confirm the specific mechanistic pathways affected by this compound. nih.gov
Computational Chemistry and Theoretical Modeling of 3,7 Dibromo 1h Pyrazolo 3,4 C Pyridine
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.
For 3,7-dibromo-1H-pyrazolo[3,4-c]pyridine, molecular docking could be employed to screen for potential protein targets. The pyrazolo[3,4-c]pyridine core provides a scaffold for hydrogen bonding via the pyrazole (B372694) and pyridine (B92270) nitrogen atoms, as well as π-π stacking interactions. The bromine atoms at the 3 and 7 positions can introduce halogen bonding interactions, which are increasingly recognized for their importance in ligand-protein binding. A hypothetical docking study would involve preparing a 3D model of the compound and docking it into the binding sites of various proteins of interest. The results would be scored based on the predicted binding energy, providing a rank-ordered list of potential biological targets.
Table 1: Potential Interactions of this compound in a Protein Binding Site (Hypothetical)
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on a Protein |
| Hydrogen Bonding | Pyrazole N-H, Pyridine N | Asp, Glu, Gln, Asn, Ser, Thr, His, backbone C=O/N-H |
| Halogen Bonding | Bromine at C3, Bromine at C7 | Backbone C=O, Ser, Thr, Tyr, Asp, Glu |
| π-π Stacking | Pyrazolopyridine ring system | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Aromatic rings | Ala, Val, Leu, Ile, Met, Pro, Phe, Trp |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, including their geometry, charge distribution, and reactivity. These calculations can provide valuable information about the stability and chemical behavior of this compound.
Studies on related pyrazolopyridine systems have utilized DFT to understand their structural and electronic characteristics. For example, DFT calculations have been used to study the isomerization of pyrazolopyrimidines to pyrazolopyridines, revealing the thermodynamic stability of the resulting products. rsc.org For this compound, DFT calculations could be used to determine its optimized molecular geometry, including bond lengths and angles. The calculation of the molecular electrostatic potential (MEP) would reveal the distribution of electron density, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules and its potential sites for chemical reactions.
Furthermore, quantum chemical calculations can predict various molecular properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The energies and shapes of these frontier orbitals can also provide insights into the types of reactions the molecule is likely to undergo.
Table 2: Predicted Electronic Properties from a Hypothetical DFT Calculation on this compound
| Property | Predicted Information |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles |
| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions, sites for nucleophilic and electrophilic attack |
| HOMO-LUMO Gap | Chemical reactivity and stability |
| Mulliken Atomic Charges | Charge distribution on each atom |
| Dipole Moment | Polarity of the molecule |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility of this compound and the dynamics of its interaction with a biological target.
While specific MD simulation studies on this compound are not available, research on related systems demonstrates the utility of this technique. For instance, MD simulations have been used to verify the binding modes of pyrazolo[3,4-d]pyrimidine inhibitors to their target enzymes, providing a more dynamic picture of the ligand-protein complex than static docking poses. rsc.org
An MD simulation of this compound in a solvent, such as water, could reveal its preferred conformations and how it interacts with the surrounding solvent molecules. If a promising protein target is identified through molecular docking, an MD simulation of the ligand-protein complex can be performed. This would allow for the study of the stability of the binding pose over time, the role of water molecules in the binding site, and the conformational changes in both the ligand and the protein upon binding. The effect of the bromine substituents on the binding dynamics could be of particular interest, as halogen bonding can significantly influence the stability and orientation of a ligand in a binding pocket. nih.gov
Theoretical Assessments of Aromaticity and Stability of the Core Scaffold
The aromaticity of a molecule is a key determinant of its stability and reactivity. Theoretical methods can be used to quantify the aromaticity of the pyrazolo[3,4-c]pyridine core. Various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to assess the degree of electron delocalization in the fused ring system.
The pyrazolo[3,4-c]pyridine scaffold is composed of a fused pyrazole and pyridine ring, both of which are aromatic. Theoretical studies on pyrazole and its fused derivatives have confirmed their aromatic character. beilstein-journals.org The fusion of these two rings is expected to result in an aromatic bicyclic system. Quantum chemical calculations can be employed to compute the NICS values at the center of each ring and at a point in the plane of the molecule. Negative NICS values are indicative of aromatic character. The HOMA index, which is based on the geometric parameters of the ring, can also be calculated. A HOMA value close to 1 suggests a high degree of aromaticity.
Table 3: Theoretical Methods for Assessing Aromaticity
| Method | Principle | Interpretation |
| Nucleus-Independent Chemical Shift (NICS) | Calculation of the magnetic shielding at the center of a ring. | Negative values indicate aromaticity (diatropic ring current). |
| Harmonic Oscillator Model of Aromaticity (HOMA) | Based on the deviation of bond lengths from an optimal value for an aromatic system. | Values close to 1 indicate high aromaticity. |
| Aromatic Stabilization Energy (ASE) | The energy difference between the cyclic conjugated system and a hypothetical acyclic reference compound. | A larger positive value indicates greater aromatic stabilization. |
Q & A
Q. What are the optimized synthetic routes for 3,7-dibromo-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves bromination of the pyrazolo[3,4-c]pyridine core using reagents like N-bromosuccinimide (NBS) in solvents such as dimethylformamide (DMF) or acetonitrile . Key factors include:
- Temperature control : Reactions under reflux (e.g., in ethanol) improve cyclization efficiency .
- Catalytic additives : Acids (p-TsOH) or bases enhance bromination regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time and improves yields compared to conventional heating .
Q. Example Protocol :
Start with 1H-pyrazolo[3,4-c]pyridine.
Brominate using NBS (2 equiv.) in DMF at 80°C for 12 hours.
Purify via column chromatography (yield: ~65-75%) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Answer:
- 1H NMR : Aromatic protons adjacent to bromine atoms show deshielding (δ 8.5-9.0 ppm). The absence of NH protons (if protected) confirms substitution .
- 13C NMR : Brominated carbons exhibit downfield shifts (δ 120-130 ppm) .
- IR : C-Br stretches appear at ~550-600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks at m/z ~290 (C₆H₃Br₂N₃⁺) .
Q. What are the primary chemical reactivities of this compound for further functionalization?
Answer: The bromine atoms at positions 3 and 7 enable:
- Cross-coupling reactions (Suzuki, Sonogashira) for aryl/alkynyl group introduction .
- Nucleophilic substitution with amines or thiols .
- Protection/deprotection strategies : THP (tetrahydropyranyl) groups stabilize the NH position during synthesis .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound derivatives as kinase inhibitors?
Answer:
Q. How do structural modifications (e.g., substituent position) impact biological activity in pyrazolo[3,4-c]pyridine derivatives?
Answer: A comparative study of halogenated derivatives reveals:
Key trends:
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer: Discrepancies often arise from:
- Solvent polarity : Higher polarity (DMF vs. dioxane) improves bromine solubility but may reduce regioselectivity .
- Catalyst choice : Pd(PPh₃)₄ vs. CuI alters cross-coupling efficiency .
- Workup protocols : Column chromatography vs. recrystallization affects purity and yield .
Q. Recommendations :
- Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Use HPLC to quantify purity-adjusted yields .
Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?
Answer:
- Prodrug design : Introduce ester groups (e.g., ethyl carboxylate) hydrolyzed in vivo .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles .
- Structural tweaks : Replace bromine with polar groups (e.g., -OH, -COOH) at position 5 .
Q. Pharmacokinetic Data :
- LogP : ~2.5 (unmodified derivative) vs. ~1.8 (carboxylate analog) .
- Plasma half-life : Extended from 2.1 to 4.5 hours with PEGylation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
